Isopulegyl acetate
Description
Significance of Monoterpenoid Esters in Chemical and Biological Sciences
Monoterpenoid esters belong to a large and diverse class of secondary plant metabolites derived from two isoprene (B109036) units. nih.gov These compounds are fundamental components of essential oils and play a crucial role in plant defense mechanisms, acting as deterrents to herbivores or as attractants for pollinators. mdpi.comsolubilityofthings.com Their importance in the chemical and biological sciences is multifaceted, stemming from their varied structures and functional properties.
In the chemical industry, monoterpenoid esters are highly valued for their distinct and often pleasant aromas, making them essential ingredients in the formulation of perfumes, cosmetics, and food flavorings. mdpi.comresearchgate.net Their volatility and characteristic scents, such as the fruity and minty notes, are leveraged in a wide array of consumer products. solubilityofthings.com Furthermore, they serve as versatile intermediates and molecular scaffolds in organic synthesis, enabling the creation of more complex molecules for pharmaceutical and agrochemical applications. solubilityofthings.commdpi.com
Biologically, monoterpenoid esters exhibit a wide spectrum of activities. Research has demonstrated their potential as antimicrobial, anti-inflammatory, antioxidant, and analgesic agents. nih.govresearchgate.net The lipophilic nature of these compounds allows them to interact with and disrupt the cell membranes of pathogens, contributing to their antimicrobial effects. researchgate.net Their diverse biological functions have made them a focal point in drug discovery and development, with researchers continuously exploring their therapeutic potential for various human diseases. mdpi.com
Historical Context of Isopulegyl Acetate (B1210297) Research
The study of isopulegyl acetate is rooted in the exploration of natural products and essential oils. Historically, it was identified as a naturally occurring component in plants, notably in buchu and peppermint oils. chemicalbook.com Early research focused on its isolation and characterization from these botanical sources, which was a common practice in the field of pharmacognosy and natural product chemistry.
The development of synthetic routes marked a significant step in the compound's research history. An early and enduring method for its preparation involves the acetylation of isopulegol (B1217435) or the direct conversion from citronellal (B1669106) by heating it with acetic anhydride (B1165640), sometimes in the presence of sodium acetate. chemicalbook.comlookchem.com This synthesis pathway provided a reliable source of the compound for commercial and research purposes, independent of natural extraction which can be costly and yield inconsistent quantities. Over the years, its primary application has been established in the fragrance and flavor industries, where it is used as a freshening agent in various perfume compositions like Rose and Lavender, and in fruit-flavored food products. chemicalbook.com
Current Research Landscape and Emerging Areas for this compound
The current research landscape for this compound is predominantly centered on its established applications within the flavor and fragrance sectors. It is recognized by regulatory and advisory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which has evaluated it for use as a flavoring agent. nih.gov Ongoing interest lies in optimizing its synthesis and characterizing its sensory properties for specific applications.
Emerging areas of research involve a more profound understanding of its biological activities, in line with the broader investigation into monoterpenoids. While many monoterpenes and their derivatives are studied for anticancer, neuroprotective, and antimicrobial properties, specific research into novel therapeutic applications of this compound is less extensive. nih.govmdpi.com However, as a member of this biologically active class of compounds, it holds potential for future investigation. Current academic interest also includes the study of its metabolic pathways and its relationship with other p-menthane (B155814) monoterpenoids, such as isopulegone (B1219328), particularly in the context of toxicological assessments of related flavor compounds. nih.gov The continuous drive in "green chemistry" may also spur research into more sustainable and efficient enzymatic synthesis methods for this compound and other flavor esters. mdpi.com
Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₀O₂ | chemicalbook.comnist.gov |
| Molecular Weight | 196.29 g/mol | nih.govchemicalbook.com |
| CAS Number | 89-49-6 (mixture of isomers) | chemicalbook.comthegoodscentscompany.com |
| Appearance | Clear, colorless liquid | nih.govchemicalbook.com |
| Odor Profile | Sweet, mint-like, woody, green, camphoraceous, fruity | chemicalbook.comchemicalbook.comthegoodscentscompany.com |
| Boiling Point | 104-105 °C at 10 mm Hg | chemicalbook.comlookchem.com |
| Density | ~0.925 g/mL at 25 °C | chemicalbook.comlookchem.com |
| Refractive Index | ~1.456 at 20 °C | chemicalbook.comthegoodscentscompany.com |
| Solubility | Insoluble in water; soluble in oils | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-prop-1-en-2-ylcyclohexyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h9,11-12H,1,5-7H2,2-4H3/t9-,11+,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHIVJRLODSUCI-ADEWGFFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60904398 | |
| Record name | Isopulegyl acetate | |
| Source | EPA DSSTox | |
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Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid, fresh, green-minty, leafy, sweet fruity odour | |
| Record name | Isopulegyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/616/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in oils, miscible (in ethanol) | |
| Record name | Isopulegyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/616/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.929-0.936 | |
| Record name | Isopulegyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/616/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
57576-09-7, 89-49-6 | |
| Record name | Isopulegyl acetate | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Isopulegyl acetate | |
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| Record name | Isopulegyl acetate | |
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| Record name | Isopulegyl acetate | |
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| Record name | Cyclohexanol, 5-methyl-2-(1-methylethenyl)-, 1-acetate, (1R,2S,5R)- | |
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| Record name | Isopulegyl acetate | |
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| Record name | Isopulegyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.273 | |
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| Record name | ISOPULEGYL ACETATE | |
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| Record name | Isopulegol acetate | |
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| URL | http://www.hmdb.ca/metabolites/HMDB0040227 | |
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Synthetic Methodologies and Chemoenzymatic Transformations of Isopulegyl Acetate
Chemical Synthesis Approaches to Isopulegyl Acetate (B1210297)
The chemical synthesis of isopulegyl acetate is predominantly achieved through two main strategies: a one-step cyclization-acetylation of citronellal (B1669106) or a two-step process involving the derivatization of isopulegol (B1217435).
The direct conversion of citronellal to this compound in a single step is an efficient synthetic route that involves an intramolecular ene-type reaction (cyclization) followed by esterification (acetylation). This transformation is typically performed in the presence of an acetylating agent and a catalyst. kemdikbud.go.idresearchgate.net The main products of this reaction are typically this compound (IPA) and its stereoisomer, neo-isopulegyl acetate (NIPA). researchgate.netresearchgate.netpsu.edu
Acetic anhydride (B1165640) is the most commonly employed acetylating agent for the synthesis of this compound from citronellal. chemicalbook.comtandfonline.comlookchem.com The process generally involves heating citronellal with acetic anhydride. guidechem.comchemicalbook.com In some procedures, sodium acetate is also added to the reaction mixture. lookchem.comtandfonline.com The reaction leads to the formation of an enol acetate intermediate, which subsequently cyclizes to yield this compound. chemicalbook.comchemicalbook.com The molar ratio of citronellal to acetic anhydride is a critical parameter influencing the reaction outcome. uii.ac.idunnes.ac.id For instance, studies have explored ratios of citronellal to acetic anhydride from 1:4 to 5:4. unnes.ac.id
Lewis acid catalysts are crucial in promoting the one-step cyclization-acetylation of citronellal. They play a pivotal role in activating the acetic anhydride to form an acetyl ionic species, which is a key reactive intermediate. researchgate.netresearchgate.netpsu.edu This mechanism is analogous to a Friedel-Crafts acylation, where the acyl cation-catalyst complex is the rate-determining species that reacts with the citronellal substrate. researchgate.netpsu.edu
Various Lewis acids have been investigated, including both homogeneous catalysts like iron(III) chloride (FeCl₃) and heterogeneous solid acid catalysts. psu.eduuii.ac.id Heterogeneous catalysts, such as natural zeolites modified with metal ions like Fe³⁺ and Zn²⁺, are particularly advantageous as they are easily separated from the reaction mixture and can be reused. researchgate.netresearchgate.net The Lewis acidity of these catalysts, which depends on the type and distribution of cations on the catalyst surface, directly influences their catalytic activity. psu.edubcrec.id Studies have shown that modifying natural zeolites through acid treatment and ion exchange can enhance their Lewis acidity. psu.edu For example, Fe³⁺-modified natural zeolite (Fe³⁺-Za) and Zn²⁺-modified natural zeolite (Zn²⁺-Za) have proven to be effective catalysts for this transformation. researchgate.netpsu.edu
The yield of this compound and the stereoselectivity of the reaction are highly dependent on various conditions, including temperature, reaction time, and the specific catalyst used. uii.ac.id The primary objective in optimizing these conditions is to maximize the formation of the desired this compound isomer while minimizing side products. psu.edu
Research using modified natural zeolite catalysts has shown that catalytic activity generally increases with rising temperatures. psu.edu However, higher temperatures can sometimes negatively impact stereoselectivity. For example, when using an FeCl₃ catalyst at elevated temperatures (80°C), the selectivity towards this compound decreases, and the formation of the side product p-cymene (B1678584) increases. psu.eduuii.ac.id In contrast, at room temperature with a citronellal:acetic anhydride:FeCl₃ mole ratio of 6:12:1, this compound was the main product, with an average concentration of 44.71% after 30 minutes. uii.ac.id
The choice of catalyst has a significant effect on both activity and stereoselectivity. Fe³⁺-Za catalysts have demonstrated the highest activity, leading to a combined IPA and NIPA yield of 78.69% at 80°C after 120 minutes. bcrec.id However, Zn²⁺-Za catalysts exhibit slightly better stereoselectivity. researchgate.netpsu.edu The stereoselectivity is influenced by the Lewis acidity and the distribution of cations on the catalyst's surface. psu.edubcrec.id
| Catalyst | Temperature (°C) | Reaction Time (min) | Major Products | Combined Yield (IPA+NIPA) | Key Findings | Reference |
|---|---|---|---|---|---|---|
| FeCl₃ | Room Temp | 30-180 | This compound (IPA), Neothis compound (NIPA) | ~73.18% | IPA is the main product (~44.71%). | uii.ac.id |
| FeCl₃ | 80 | Not Specified | p-cymene, Citronellyl acetate | Not Applicable | Increased temperature leads to side products. | uii.ac.id |
| Fe³⁺-Za | 80 | 120 | IPA, NIPA | 78.69% | Highest activity among tested zeolites. | bcrec.id |
| Zn²⁺-Za | 80 | Not Specified | IPA, NIPA | Lower than Fe³⁺-Za | Higher stereoselectivity compared to Fe³⁺-Za. | researchgate.netpsu.edu |
| Zr⁴⁺-zeolite beta | 80 | 540 | IPA, NIPA | Not Specified | Optimal condition at a 1:2 molar ratio of citronellal to acetic anhydride. | unnes.ac.id |
An alternative route to this compound is the direct acetylation of isopulegol. nih.gov This two-step approach first involves the cyclization of citronellal to produce isopulegol, which is then esterified. researchgate.net Isopulegol synthesized from (+)-citronellal is typically a mixture of stereoisomers, mainly (-)-isopulegol (B1672291) and (+)-neo-isopulegol. tandfonline.com
The acetylation of the hydroxyl group of isopulegol can be carried out using acetic anhydride, often with sodium acetate. tandfonline.com Another method involves reacting isopulegol with ketene. google.com This method can be performed in the presence of catalysts like Brønsted or Lewis acids, although non-catalyzed reactions are also possible to avoid potential side reactions and corrosion issues associated with acidic catalysts. google.com
Cyclization-Acetylation Reactions from Citronellal Precursors
Enzymatic Synthesis and Biocatalysis for this compound Production
Biocatalytic methods offer a green and highly selective alternative for producing chiral compounds like this compound. These methods typically employ enzymes, particularly lipases, to catalyze acylation or hydrolysis reactions with high stereospecificity.
Enzymatic synthesis of this compound has been achieved through the lipase-catalyzed acylation of isopulegol. Lipases from various microbial sources, such as Rhizomucor miehei and Candida antarctica, have been successfully used. researchgate.netresearchgate.net The reaction involves the transesterification of isopulegol using an acyl donor, such as vinyl acetate. researchgate.netresearchgate.net For example, the lipase (B570770) from Rhizomucor miehei has been shown to catalyze the acylation of a mixture of isopulegol and citronellal with acetic anhydride, demonstrating its ability to assist in the reaction. researchgate.net In one study, the optimal conditions for this reaction were found to be a temperature of 50°C, yielding 20.69% this compound. researchgate.net
Lipase-Catalyzed Acylation of Cyclic Alcohols
The enzymatic acylation of cyclic alcohols, such as isopulegol, represents a key strategy for the synthesis of their corresponding esters. Lipases are widely employed as biocatalysts for this transformation due to their versatility and selectivity. The reaction involves the transfer of an acyl group from an acyl donor to the hydroxyl group of the cyclic alcohol.
In the case of this compound synthesis, isopulegol serves as the acyl acceptor. The reaction can be performed using various lipases, with Rhizomucor miehei lipase (RML) being a notable example. aip.org The acylation is typically carried out in an organic solvent, such as n-hexane, which helps to minimize side reactions like hydrolysis. researchgate.net Acetic anhydride is often used as the acyl donor, providing the acetyl group that esterifies the isopulegol. aip.orgresearchgate.net Studies have demonstrated that lipases can effectively catalyze the O-acylation of isopulegol to yield this compound. researchgate.net This biocatalytic approach is valued for its chemoselectivity, particularly when substrates with multiple functional groups are involved. aip.org
Mechanism of Enzymatic Acylation by Lipases (e.g., Rhizomucor miehei Lipase)
The catalytic mechanism of lipase-mediated acylation, including that by Rhizomucor miehei lipase, proceeds via a well-established two-step process involving a catalytic triad (B1167595) of amino acids. researchgate.net
The active site of RML contains a catalytic triad composed of serine (Ser), histidine (His), and aspartate (Asp). researchgate.netresearchgate.net The mechanism is initiated by the acylation of the enzyme's serine residue.
Formation of the Acyl-Enzyme Intermediate: The process begins with the activation of the serine's hydroxyl group through a proton transfer facilitated by the histidine and aspartate residues. researchgate.net This enhances the nucleophilicity of the serine hydroxyl, which then attacks the carbonyl carbon of the acyl donor (e.g., acetic anhydride). This forms a tetrahedral intermediate. researchgate.netmdpi.com The intermediate then collapses, releasing the first product (e.g., an alcohol if an ester is the acyl donor, or acetic acid in the case of acetic anhydride) and forming a covalent acyl-enzyme complex (an acyl group attached to the serine residue). researchgate.netdiva-portal.org
Nucleophilic Attack by the Alcohol: In the second step, the alcohol substrate (isopulegol) acts as a nucleophile. It attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate. mdpi.com This intermediate subsequently breaks down, releasing the final ester product (this compound) and regenerating the free enzyme, which is then ready to start another catalytic cycle. mdpi.com
This ping-pong bi-bi mechanism is characteristic of many lipases and allows for the efficient and selective synthesis of esters under mild conditions.
Optimization of Biocatalytic Reaction Conditions
The efficiency and yield of the lipase-catalyzed synthesis of this compound are highly dependent on the reaction conditions. Optimization of parameters such as the choice of acyl donor, solvent, temperature, and reaction time is crucial for maximizing product formation.
Research on the acylation of isopulegol using Rhizomucor miehei lipase has identified key parameters for process optimization. researchgate.net Acetic anhydride has been shown to be an effective acyl donor for this transformation. researchgate.net The choice of solvent is also critical, with n-hexane being a suitable medium for the reaction. researchgate.net
Temperature plays a significant role in enzyme activity and stability. For the RML-catalyzed acylation of isopulegol, a temperature of 50°C was found to be optimal, leading to a higher yield of this compound compared to reactions run at room temperature. researchgate.net However, reaction time must also be carefully controlled, as prolonged reaction times can sometimes lead to a decrease in the amount of product, potentially due to enzymatic hydrolysis of the newly formed ester if water is present in the system. researchgate.net
Table 1: Optimization of RML-Catalyzed Acylation of Isopulegol
| Parameter | Condition | Observation | Reference |
|---|---|---|---|
| Enzyme | Rhizomucor miehei Lipase (RML) | Effective catalyst for acylation. | researchgate.net |
| Substrate | Isopulegol | Successfully converted to this compound. | researchgate.net |
| Acyl Donor | Acetic Anhydride | Chosen as the optimal acyl donor. | researchgate.net |
| Solvent | n-Hexane | Selected as the reaction solvent. | researchgate.net |
| Temperature | 50°C | Determined as the optimized temperature, yielding 20.69% product area. | researchgate.net |
| Reaction Time | 20 hours | Identified as a suitable duration, though yield decreased at longer times. | researchgate.net |
Enantioselective Synthesis of this compound Isomers
Chemoenzymatic methods are particularly powerful for the enantioselective synthesis of chiral compounds like the isomers of this compound. Since isopulegol possesses multiple chiral centers, its enzymatic acylation can be controlled to favor the formation of a specific stereoisomer. tandfonline.com This is typically achieved through kinetic resolution, where the enzyme selectively acylates one enantiomer from a racemic or diastereomeric mixture of the alcohol at a much faster rate than the other(s).
The lipase-mediated acetylation of a mixture of the eight stereoisomers of isopulegol has been shown to be both regio- and stereoselective, affording the acetate of (-)-isopulegol in high enantiopurity. researchgate.net
Another related approach is the asymmetric hydrolysis of racemic this compound. In this method, microorganisms or their isolated lipases are used to selectively hydrolyze one enantiomer of the acetate ester back to the corresponding alcohol, leaving the other enantiomer of the acetate unreacted and thus enantiomerically enriched. For instance, various microorganisms such as Trichoderma, Absidia, and Geotrichum candidum have been used to asymmetrically hydrolyze a mixture of dl-isopulegyl and neo-isopulegyl acetates. tandfonline.com This process yields a mixture of l-isopulegol and d-isopulegyl acetate, which can then be separated. tandfonline.com This enantioselective hydrolysis effectively serves as a method for resolving dl-citronellal, a precursor to menthol. tandfonline.com
Stereochemical Investigations and Isomerism of Isopulegyl Acetate
Isopulegyl acetate (B1210297), a monoterpene ester, possesses a complex stereochemistry due to the presence of three chiral centers in its p-menthane (B155814) skeleton. This gives rise to a number of possible stereoisomers, each with unique properties and reactivities. The spatial arrangement of the methyl, isopropenyl, and acetate groups on the cyclohexane (B81311) ring dictates the specific isomer and significantly influences its chemical and biological profile.
Advanced Analytical Characterization in Research Contexts for Isopulegyl Acetate
Spectroscopic Methodologies for Structural Elucidation
Spectroscopy is a cornerstone of chemical analysis, and for a molecule like isopulegyl acetate (B1210297), it provides a definitive fingerprint of its atomic and molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. webassign.net For isopulegyl acetate, the FTIR spectrum reveals characteristic absorption bands that confirm its molecular structure. researchgate.netresearchgate.net Key absorptions include those for the acetate group and the terminal methylene (B1212753) group. google.com
A prominent feature in the FTIR spectrum of this compound is the sharp band around 1740-1700 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester functional group. mdpi.com Additionally, absorption bands centering at approximately 8.05 µm and 9.67 µm are indicative of an acetate group esterifying a secondary alcohol. google.com The presence of a terminal methylene group (C=CH₂) is confirmed by absorption bands at about 11.23 µm and 6.03 µm. google.com The region between 3000 and 2800 cm⁻¹ is characteristic of the stretching vibrations of C-H bonds in methyl (CH₃) and methylene (CH₂) groups. mdpi.com The absence of a broad hydroxyl (O-H) absorption band, typically seen around 3300 cm⁻¹, confirms the conversion of the alcohol (isopulegol) to the acetate ester. google.comresearchgate.net
Table 1: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| C=O (Ester) | Stretching | ~1740-1700 | mdpi.com |
| C-O (Ester) | Stretching | ~1216 | researchgate.net |
| C=C (Alkene) | Stretching | ~1666 | gla.ac.uk |
| =C-H (Alkene) | Stretching | ~3060 | gla.ac.uk |
| C-H (Alkyl) | Stretching | ~3000-2800 | mdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed three-dimensional structure of a molecule, including the stereochemistry of chiral centers. Both ¹H NMR and ¹³C NMR are employed to provide a complete picture of the this compound molecule. mdpi.comgla.ac.uk
In the ¹H NMR spectrum of a coumarin (B35378) derivative of (-)-isopulegyl acetate, specific proton signals can be assigned to their respective positions in the molecule. For instance, the methyl groups (CH₃) appear as doublets, and the protons of the terminal methylene group (CH=CH₂) show distinct signals. mdpi.com The proton attached to the carbon bearing the acetate group (CHOAc) typically appears as a triplet of doublets. mdpi.com
The ¹³C NMR spectrum provides information about the carbon skeleton. chemicalbook.com For a coumarin derivative of (-)-isopulegyl acetate, the carbon of the carbonyl group (C=O) in the acetate moiety shows a characteristic chemical shift. mdpi.com The two carbons of the terminal double bond (C=CH₂) also have distinct signals, as do the various carbons of the cyclohexane (B81311) ring and the methyl groups. mdpi.com The specific chemical shifts and coupling constants observed in both ¹H and ¹³C NMR spectra allow for the unambiguous confirmation of the relative stereochemistry of the substituents on the cyclohexane ring. researchgate.net
Table 2: Representative ¹³C NMR Chemical Shifts for an this compound Derivative
| Carbon Atom | Approximate Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| C=O (Ester Carbonyl) | ~162.07 | mdpi.com |
| C= (Alkene) | ~146.24 | mdpi.com |
| =CH₂ (Alkene) | ~112.08 | mdpi.com |
| CH-O (Ester-linked) | ~75.13 | mdpi.com |
| CH (Ring) | ~50.84, ~40.26, ~31.45 | mdpi.com |
| CH₂ (Ring) | ~34.04, ~30.36 | mdpi.com |
| CH₃ | ~22.04, ~19.45 | mdpi.com |
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for separating this compound from other compounds in a mixture and for determining its concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is widely used for the identification and purity assessment of volatile compounds like this compound. researchgate.netaip.orgherbapolonica.pl In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its fragments. nih.gov
The identification of this compound is confirmed by comparing its retention time and mass spectrum with those of a known standard or with data from spectral libraries. researchgate.net The purity of a sample can be assessed by the relative area of the this compound peak in the chromatogram. aip.org Kovats retention indices are also used as a reliable identification parameter. nih.govsci-hub.stresearchgate.net
Table 3: GC-MS Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Kovats Retention Index (non-polar column) | 1307, 1321, 1309 | nih.govnih.gov |
| Major Mass Fragments (m/z) | 136 | nih.gov |
| 121 | nih.gov | |
| 93 | nih.gov | |
| 81 | nih.gov | |
| 43 | nih.gov |
Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS) for Complex Mixture Analysis
For the analysis of highly complex mixtures, such as essential oils, comprehensive two-dimensional gas chromatography-mass spectrometry (GCxGC-MS) offers significantly enhanced separation power compared to conventional GC-MS. unesp.brsci-hub.se In GCxGC, two columns with different stationary phases are connected in series, providing two dimensions of separation. unesp.br This results in a much greater peak capacity and the ability to resolve compounds that co-elute in a one-dimensional separation. unesp.br When coupled with a time-of-flight mass spectrometer (TOF-MS), which allows for very fast data acquisition, GCxGC-MS is a powerful tool for the detailed characterization of complex volatile profiles. unesp.brsci-hub.se This technique has been successfully applied to the analysis of essential oils from various plants, where this compound may be present as a minor component. unesp.brsci-hub.se
Enantioselective Gas Chromatography for Chiral Analysis
This compound possesses chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). Enantioselective gas chromatography is a specialized technique used to separate these chiral molecules. This is achieved by using a chiral stationary phase in the GC column, which interacts differently with each enantiomer, leading to their separation. researchgate.netjmaterenvironsci.com For example, a capillary column coated with a cyclodextrin (B1172386) derivative, such as HP-chiral-20B, can be used for this purpose. researchgate.netjmaterenvironsci.com The ability to separate and quantify the individual enantiomers of this compound is crucial in various fields, including flavor and fragrance analysis, as different enantiomers can have distinct sensory properties. researchgate.netcurrentsci.com
Pharmacological and Biological Activities of Isopulegyl Acetate
Spasmolytic Activity Research
Studies have explored the ability of isopulegyl acetate (B1210297) to relax smooth muscle tissue, a property known as spasmolytic activity. This has been investigated through in vitro experiments and by comparing its effects with structurally similar compounds.
Research on isolated guinea pig ileum, a common model for studying smooth muscle contraction, has demonstrated that isopulegyl acetate possesses spasmolytic properties. academicjournals.orgacademicjournals.orgacademicjournals.orgacademicjournals.org In these studies, the compound was shown to inhibit contractions of the smooth muscle tissue. academicjournals.orgacademicjournals.orgacademicjournals.orgacademicjournals.org One study highlighted that neo-isopulegyl acetate was among the most potent of the p-menthane (B155814) esters tested. academicjournals.orgacademicjournals.orgacademicjournals.orgacademicjournals.org The spasmolytic effect of related compounds has also been observed in other tissues, such as the isolated rat ileum. nih.gov
The relationship between the chemical structure of p-menthane esters and their spasmolytic activity has been a key area of investigation. academicjournals.orgacademicjournals.orgacademicjournals.orgacademicjournals.org A comparative study of ten different p-menthane monoterpene esters revealed that all exhibited spasmolytic actions in isolated guinea pig ileum. academicjournals.orgacademicjournals.orgacademicjournals.orgacademicjournals.org Among these, neo-isopulegyl acetate and 4-terpinyl acetate were identified as the most potent, while perillyl acetate showed the least potency. academicjournals.orgacademicjournals.orgacademicjournals.org This suggests that the specific arrangement of the ester group and other structural features of the p-menthane skeleton play a crucial role in determining the spasmolytic efficacy. academicjournals.orgacademicjournals.orgacademicjournals.orgbrainly.com
Antimicrobial Properties
This compound has demonstrated a range of antimicrobial activities, showing efficacy against both bacteria and fungi. researchgate.net These properties suggest its potential for various applications where microbial growth needs to be controlled. ontosight.ai
This compound has been shown to be an effective agent against the bacterium Staphylococcus aureus. researchgate.net Studies have also reported its activity against other bacterial strains. For instance, essential oils containing this compound have demonstrated inhibitory effects against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. globalresearchonline.net The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters used to quantify antibacterial efficacy. frontiersin.org
The compound has also exhibited decent antifungal activity, notably in its ability to inhibit the development of Candida albicans. researchgate.net Research on essential oils containing this compound has further substantiated its antifungal potential against various fungal species. researchgate.netcore.ac.uk For example, it has been found as a component in essential oils that show inhibitory effects on the growth of Aspergillus flavus. nih.gov
The precise mechanisms through which this compound exerts its antimicrobial effects are still under investigation. However, it is believed that, like other lipophilic monoterpenes, it may act on the microbial cell membrane. mdpi.com This action could involve disrupting the membrane's permeability barrier, leading to a loss of chemiosmotic control and ultimately cell death. researchgate.net The interaction of such compounds with the hydrophobic parts of microbial proteins and the distortion of lipid-protein interactions are also considered possible mechanisms. mdpi.com
Data Tables
Table 1: Spasmolytic Activity of p-Menthane Esters
| Compound | Relative Potency in Isolated Guinea Pig Ileum |
| neo-Isopulegyl acetate | Most Potent academicjournals.orgacademicjournals.orgacademicjournals.org |
| 4-Terpinyl acetate | Most Potent academicjournals.orgacademicjournals.orgacademicjournals.org |
| Perillyl acetate | Least Potent academicjournals.orgacademicjournals.orgacademicjournals.org |
Table 2: Antimicrobial Spectrum of this compound
| Microorganism | Activity Observed | Reference |
| Staphylococcus aureus | Effective antibacterial agent | researchgate.net |
| Candida albicans | Decent antifungal activity | researchgate.net |
| Escherichia coli | Inhibitory effect (in essential oil) | globalresearchonline.net |
| Klebsiella pneumoniae | Inhibitory effect (in essential oil) | globalresearchonline.net |
| Pseudomonas aeruginosa | Inhibitory effect (in essential oil) | globalresearchonline.net |
| Aspergillus flavus | Inhibitory effect (in essential oil) | nih.gov |
Insect Repellent Potential
This compound has been identified as a component in the essential oils of several plants known for their insect-repelling properties. conicet.gov.argoogle.com Research has indicated its potential as a natural alternative to synthetic insect repellents. ontosight.ai
Studies have shown that essential oils containing this compound exhibit repellent activity against various insect species. For instance, essential oil from Clinopodium gilliesii, which contains this compound among other monoterpenoids, has demonstrated insect repellent activities. conicet.gov.ar Similarly, the essential oil of Litsea cubeba, which includes this compound as a minor constituent, has shown mosquito repellent effects against Aedes aegypti. innovareacademics.in In a study on citronella essential oil, this compound was identified as one of the minor constituents of an essential oil bath bomb formulation that proved effective in repelling Culex quinquefasciatus mosquitoes from dogs. veterinaryworld.orgnih.gov
Furthermore, the insecticidal activity of this compound has been evaluated against stored product pests. In a study assessing the toxicity of various monoterpenoids, this compound was tested against the maize weevil (Sitophilus zeamais) and the red flour beetle (Tribolium castaneum). mdpi.com While it was found to be among the less active compounds compared to others like R-carvone and R-pulegone, it still demonstrated some level of fumigant and contact toxicity. mdpi.com
The following table summarizes the findings related to the insect repellent and insecticidal activities of essential oils containing this compound.
| Plant/Product | Target Insect(s) | Observed Effect(s) |
| Clinopodium gilliesii essential oil | General insects | Insect repellent activity. conicet.gov.ar |
| Litsea cubeba essential oil | Aedes aegypti | Mosquito repellent activity. innovareacademics.in |
| Citronella essential oil bath bomb | Culex quinquefasciatus | Mosquito repellency in dogs. veterinaryworld.orgnih.gov |
| This compound (pure compound) | Sitophilus zeamais, Tribolium castaneum | Fumigant and contact toxicity. mdpi.com |
Antioxidant Activity Evaluation
The antioxidant potential of this compound has been investigated through its presence in various plant essential oils, which have been subjected to different antioxidant assays. The antioxidant activity of an essential oil is often attributed to the synergistic effects of its various components, including monoterpenes and their derivatives.
Several studies have identified this compound as a constituent of essential oils that exhibit antioxidant properties. For example, the essential oil of Origanum rotundifolium was found to contain this compound (19.8%) and demonstrated antioxidant activity when tested using DPPH free radical scavenging, β-carotene linoleic acid, and CUPRAC assays. researchgate.netresearchgate.net Similarly, this compound was detected in the essential oil of Juniperus phoenicea, which showed antioxidant activity in the DPPH scavenging assay, although this activity was considered low, potentially due to the high content of terpene hydrocarbons. rjptonline.org
The essential oil of Clinopodium gilliesii, containing this compound, was evaluated for its antioxidant activity using the DPPH radical scavenging method and the β-carotene-linoleic acid bleaching method. conicet.gov.ar While the essential oil itself showed low antioxidant activity, the alcoholic and aqueous extracts of the plant demonstrated significant antioxidant effects. conicet.gov.ar In another study, the essential oil of Mentha pulegium, which contains a small amount of this compound, was assessed for its antioxidant potential using DPPH and ABTS assays, showing dose-dependent radical scavenging activity. frontiersin.orgresearchgate.net
The Ferric Reducing Antioxidant Power (FRAP) assay is another method used to evaluate antioxidant capacity. Essential oils from Origanum onites and Lavandula stoechas ssp. stoechas, which contain this compound, have been assessed using the FRAP assay. herbapolonica.pl The essential oil of three Iranian Artemisia species, with one containing this compound, also had their antioxidant activity evaluated using the FRAP method. nih.gov
The table below presents data from studies on essential oils containing this compound and their antioxidant activities.
| Plant Source | Antioxidant Assay(s) | Key Findings |
| Origanum rotundifolium | DPPH, β-carotene linoleic acid, CUPRAC | The essential oil, containing 19.8% this compound, exhibited antioxidant activity. researchgate.netresearchgate.net |
| Juniperus phoenicea | DPPH | The essential oil showed low antioxidant activity (IC50 of 897.8 ± 0.35 µg/ml). rjptonline.org |
| Clinopodium gilliesii | DPPH, β-carotene-linoleic acid | The essential oil had very low antioxidant activity, but the plant's extracts were effective. conicet.gov.ar |
| Mentha pulegium | DPPH, ABTS | The essential oil displayed dose-dependent radical scavenging activity. frontiersin.orgresearchgate.net |
| Origanum onites | FRAP | The essential oil was evaluated for its ferric reducing ability. herbapolonica.pl |
| Artemisia species | FRAP | The essential oil of one species containing this compound was tested for antioxidant power. nih.gov |
Effects on Seed Germination and Seedling Growth
The allelopathic potential of monoterpenoids, including this compound, has been a subject of research to understand their role in plant-plant interactions. These compounds can influence the germination of seeds and the subsequent growth of seedlings.
A study investigating the effects of various monoterpenoids on the seed germination and seedling growth of lettuce (Lactuca sativa) included this compound in its assessments. researchgate.net The results indicated that acetates, such as this compound, were generally less inhibitory to both germination and seedling growth compared to other oxygenated monoterpenoids like alcohols and ketones. researchgate.net When the free hydroxyl group of an alcohol is converted to a carboxyl group to form an ester, the resulting compound's activity was markedly lower. researchgate.net
In another study, the phytotoxic potential of terpenes from Calamintha nepeta, which can contain this compound, was evaluated on Arabidopsis thaliana. mdpi.com The study found that while some individual terpenes had strong inhibitory effects on root growth, none of the tested terpenes, when applied alone, inhibited the germination process itself. mdpi.com This suggests that the impact of these compounds is more pronounced on post-germination development.
The application of olive mill wastewater (OMW), which can alter the chemical profile of essential oils in plants, was studied in bergamot-mint. researchgate.net The application of OMW at a specific concentration led to this compound becoming a major compound in the plant's essential oil, indicating that environmental factors can influence the production of this compound, which may in turn affect surrounding vegetation. researchgate.net
The following table details the observed effects of this compound and related compounds on plant development.
| Compound/Substance | Target Plant | Observed Effects |
| This compound | Lactuca sativa | Less inhibitory to seed germination and seedling growth compared to other oxygenated monoterpenoids. researchgate.net |
| Terpenes from Calamintha nepeta | Arabidopsis thaliana | No inhibition of seed germination by individual terpenes. mdpi.com |
| Olive Mill Wastewater | Bergamot-mint | Application led to this compound becoming a major essential oil component. researchgate.net |
Molecular Docking Studies for Elucidating Biological Mechanisms
Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a macromolecular target, such as a protein. This method helps in understanding the potential mechanism of action of a compound at a molecular level.
Another study on the essential oils of three Eryngium species used molecular docking to investigate the potential antibacterial mechanism of the dominant compounds. nih.gov The study targeted the tyrosyl-tRNA synthetase, an essential enzyme in bacterial protein biosynthesis. nih.gov While this compound was identified in the oil, the docking analysis focused on the more abundant components to determine their binding affinity to the active site of the enzyme. nih.gov
A comprehensive study on Chrysanthemum morifolium utilized metabolomics combined with molecular docking to explore the biological activity of identified compounds against liver cancer targets. rsc.orgresearchgate.net this compound was among the identified phytocompounds, and the docking study evaluated its binding energy and interaction sites with the target protein. rsc.org
These studies highlight the utility of molecular docking in providing insights into the potential biological targets of this compound and other phytochemicals, even when they are present in complex mixtures like essential oils.
The table below summarizes the molecular docking studies that have included this compound or were conducted on essential oils containing it.
| Study Focus | Target Protein/Organism | Key Findings from Docking |
| Mentha pulegium essential oil | Antimicrobial targets | Docking used to predict binding of major components to elucidate antimicrobial mechanisms. researchgate.net |
| Eryngium species essential oils | Tyrosyl-tRNA synthetase (Staphylococcus aureus) | Docking focused on dominant compounds to understand antibacterial activity. nih.gov |
| Chrysanthemum morifolium metabolomics | Liver cancer target protein | This compound was among the compounds evaluated for binding energy and interaction sites. rsc.org |
Metabolic Pathways and Biotransformation Studies of Isopulegyl Acetate
Hydrolysis of Isopulegyl Acetate (B1210297) in Biological Systems
The initial and pivotal step in the metabolism of isopulegyl acetate is its hydrolysis, which breaks the ester linkage to yield isopulegol (B1217435) and acetic acid. This process can be catalyzed by enzymes and occurs within mammalian systems.
Lipases (EC 3.1.1.3) are enzymes known to catalyze the hydrolysis of esters. googleapis.com Research has demonstrated that lipases can facilitate the hydrolysis of this compound. For instance, studies have shown that dl-isopulegyl acetate can be asymmetrically hydrolyzed by microorganisms to produce a mixture of l-isopulegol and d-isopulegyl acetate. researchgate.netresearchgate.net This enzymatic process is stereoselective, indicating that the enzyme preferentially acts on one enantiomer of the racemic acetate.
In one study utilizing immobilized Rhizomucor miehei lipase (B570770), the hydrolysis of this compound back to isopulegol was observed, particularly at elevated temperatures (50°C). researchgate.netaip.org This suggests a reversible reaction where the lipase can catalyze both the acylation of isopulegol and the hydrolysis of its acetate ester, depending on the reaction conditions. researchgate.net The competition between the acylation and hydrolysis reactions becomes more prominent after extended reaction times. researchgate.net
Table 1: Enzymatic Hydrolysis of this compound
| Enzyme/Organism | Substrate | Products | Key Findings |
|---|---|---|---|
| Lipases from various microorganisms | dl-Isopulegyl acetate | l-Isopulegol and d-isopulegyl acetate | Demonstrates asymmetric hydrolysis, indicating stereoselectivity of the enzymes. researchgate.netresearchgate.net |
Within mammalian systems, this compound is anticipated to be hydrolyzed into its constituent parts: isopulegol and acetic acid. inchem.orgindustrialchemicals.gov.au This metabolic pathway is a common fate for aliphatic esters, which are generally broken down by esterase enzymes present in the body. inchem.org The resulting isopulegol then becomes available for further metabolic processes. inchem.orgindustrialchemicals.gov.au
Subsequent Metabolic Fates of Isopulegol
Following its formation from the hydrolysis of this compound, isopulegol undergoes further biotransformation. These subsequent metabolic pathways are crucial for the detoxification and elimination of the compound from the body.
A primary metabolic route for isopulegol, similar to other cyclohexanols, is conjugation with glucuronic acid. inchem.org This process, known as glucuronidation, is a major phase II metabolic reaction that increases the water solubility of xenobiotics, facilitating their excretion. The resulting isopulegol glucuronide is then eliminated from the body, primarily through urine. inchem.orgindustrialchemicals.gov.au This pathway is analogous to the metabolism of (-)-menthol, the saturated form of isopulegol, which is also predominantly conjugated with glucuronic acid before being excreted. inchem.org
Table 2: Metabolic Transformations of Isopulegol
| Metabolite | Transformation | Subsequent Fate |
|---|---|---|
| Isopulegol | Reversible oxidation | Isopulegone (B1219328) |
A further metabolic step involves the conversion of isopulegone to menthofuran (B113398). inchem.org This occurs through allylic hydroxylation of the isopropenyl side-chain to form 9-hydroxyisopulegone, which then cyclizes to yield menthofuran. inchem.org Although the formation of menthofuran from isopulegone is slower than from pulegone (B1678340), it is still a recognized metabolic product. inchem.org It is expected that this compound, through its conversion to isopulegol and then isopulegone, can be partly metabolized to menthofuran. inchem.org
Microbial Conversion of this compound
Microorganisms serve as effective biocatalysts for the conversion of this compound, primarily through hydrolytic reactions. This microbial-mediated transformation is noted for its stereoselectivity, offering a biochemical route for the resolution of racemic mixtures.
Asymmetrical Hydrolysis by Microorganisms
The asymmetrical hydrolysis of dl-isopulegyl acetate by various microorganisms has been demonstrated as a method for producing optically active l-isopulegol. tandfonline.com In this process, a racemic mixture of this compound is subjected to microbial action, where specific enantiomers are preferentially hydrolyzed.
A study by Oritani and Yamashita in 1973 systematically screened various microorganisms for their ability to hydrolyze l-isopulegyl acetate. tandfonline.com The research identified several potent strains capable of this bioconversion, including Trichoderma S, Absidia S, Bacillus subtilis var. Niger, Geotrichum candidum, and Cunninghamella elegans. tandfonline.com The process involves incubating the dl-isopulegyl acetates with a cultured broth of the selected microorganism. Following incubation, the resulting mixture contains l-isopulegol and unreacted d-isopulegyl acetate, which can then be separated. tandfonline.com This asymmetrical hydrolysis is a key step in the biochemical resolution of dl-citronellal, as l-isopulegol can be thermally decomposed to d-citronellal. tandfonline.comresearchgate.net
The table below, derived from the work of Oritani and Yamashita (1973), summarizes the hydrolytic activity of selected microorganisms on l-isopulegyl acetates. tandfonline.com
| Microorganism Strain | Hydrolysis of l-Isopulegyl Acetate (%) | Hydrolysis of l-neo-Isopulegyl Acetate (%) |
| Trichoderma S | 100 | 0 |
| Absidia S | 100 | 0 |
| Bacillus subtilis var. Niger | 100 | 0 |
| Geotrichum candidum | 100 | 0 |
| Cunninghamella elegans | 100 | 0 |
Stereoselectivity in Microbial Transformations
A hallmark of the microbial hydrolysis of dl-isopulegyl acetate is its high degree of stereoselectivity. The enzymes within the microorganisms, typically esterases, selectively act on one enantiomer of the acetate, leaving the other largely untouched. Specifically, these microorganisms hydrolyze the l-isomer of this compound to l-isopulegol, while the d-isopulegyl acetate remains in its ester form. tandfonline.com
Interestingly, the stereoisomer dl-neo-isopulegyl acetate was not found to be hydrolyzed by the same microorganisms. tandfonline.com This indicates a high substrate specificity of the microbial enzymes. The stereoselectivity of this transformation is crucial as it allows for the separation of enantiomers, which is often a challenging task using conventional chemical methods. The optical purity of the resulting l-isopulegol is a key measure of this stereoselectivity. For instance, hydrolysis using Trichoderma S yielded l-isopulegol with a specific rotation of [α]D -23.6°, indicating a high enantiomeric excess. tandfonline.com
The following table presents data on the asymmetrical hydrolysis of dl-isopulegyl acetates by various microorganisms, highlighting the optical rotation of the produced l-isopulegol as an indicator of stereoselectivity. tandfonline.com
| Microorganism Strain | Hydrolytic Ratio of dl-Isopulegyl Acetate (%) | Optical Rotation of l-Isopulegol [α]D (homog) |
| Trichoderma S | 47.0 | -23.6° |
| Absidia S | 44.0 | -22.5° |
| Bacillus subtilis var. Niger | 40.0 | -21.0° |
| Geotrichum candidum | 35.0 | -18.0° |
| Cunninghamella elegans | 30.0 | -15.0° |
Interrelationship with Related Terpenoid Metabolic Pathways (e.g., Pulegone, Isopulegone)
The metabolism of this compound is intrinsically linked to the metabolic pathways of other well-known monoterpenes, notably isopulegone and pulegone. This compound is a precursor in a multi-step pathway that can lead to these compounds. oup.comindustrialchemicals.gov.audokumen.pub
The initial step in this metabolic cascade is the hydrolysis of this compound to isopulegol and acetic acid. oup.com This reaction is a common metabolic fate for ester compounds. Following its formation, isopulegol can undergo reversible oxidation to form isopulegone. oup.comindustrialchemicals.gov.au This conversion is typically catalyzed by dehydrogenase enzymes.
A crucial subsequent step is the isomerization of isopulegone to pulegone. oup.comindustrialchemicals.gov.au In the context of the peppermint biosynthetic pathway, (+)-cis-isopulegone is isomerized to (+)-pulegone by the enzyme (+)-cis-isopulegone isomerase. pnas.orgresearchgate.netgenome.jp Pulegone itself is a significant branch-point intermediate in monoterpene metabolism, leading to the formation of other compounds like menthone and menthofuran. pnas.org For example, (+)-pulegone can be reduced by pulegone reductase to yield (-)-menthone (B42992) and (+)-isomenthone. researchgate.net This intricate network of enzymatic reactions highlights the central role of this compound and its metabolites within the broader landscape of terpenoid biochemistry.
Structure Activity Relationship Sar Elucidation for Isopulegyl Acetate
Influence of Stereochemistry on Biological Activity
The stereochemistry of p-menthane (B155814) derivatives has been shown to be a critical factor in their biological activities. Isopulegyl acetate (B1210297) possesses three chiral centers, leading to the possibility of several stereoisomers, including (-)-isopulegyl acetate, neo-isopulegyl acetate, and iso-isopulegyl acetate nist.gov. While direct comparative studies on the biological activities of all isopulegyl acetate stereoisomers are limited, research on related p-menthane monoterpenoids provides strong evidence for the significance of stereoisomerism.
Conversely, research on the acute toxicity of pulegone (B1678340), a closely related p-menthane, demonstrated that the S(–)-isomer is significantly less toxic than the R(+)-isomer in mice inchem.org. This highlights that for other biological endpoints, the specific stereochemical configuration can dramatically impact the molecule's effect. The feeding deterrent activity of terpenoid lactones with a p-menthane system against the Colorado potato beetle has also been shown to be dependent on the configuration of the chiral centers oup.comoup.com.
In the context of enzymatic reactions, the stereochemistry of isopulegyl esters plays a crucial role. For example, the hydrolysis of this compound and its stereoisomers by microorganisms can be highly stereoselective, indicating that enzymes can differentiate between the various spatial arrangements of the molecule inchem.org.
While comprehensive data comparing the pharmacological profiles of all this compound stereoisomers is not yet available, the existing evidence from related compounds strongly suggests that the stereochemistry of this compound is a key factor influencing its biological activity. The exact nature and extent of this influence likely vary depending on the specific biological target and the mechanism of action involved.
Effects of Substituent Position and Electronic Density on Pharmacological Actions
The position of the acetate group and the electronic density across the this compound molecule are pivotal in defining its pharmacological actions. The p-menthane scaffold of this compound features a cyclohexane (B81311) ring, a methyl group, an isopropenyl group, and an acetate ester. The relative positioning of these substituents and the resulting electronic distribution influence how the molecule interacts with biological targets.
Studies on various p-menthane derivatives have shed light on the importance of substituent effects. For example, in a series of p-menthane type Schiff base compounds, the presence of electron-withdrawing substituents on an associated phenyl ring was found to be beneficial for herbicidal activity rhhz.net. This suggests that modulating the electronic properties of substituents can enhance biological efficacy.
The nature of the functional group itself is also critical. In a study of p-menthane derivatives, the introduction of a lactone moiety and an additional hydroxy or ketone group into the p-menthane skeleton was found to increase feeding deterrent activity against the Colorado potato beetle oup.comoup.com. This indicates that the presence and nature of oxygen-containing functional groups significantly contribute to the biological profile of these compounds.
Furthermore, research on the GABA receptor interactions of monoterpenoids has shown that electronic properties, such as Mulliken charges on specific carbon atoms, are significantly related to binding activities nih.gov. For aromatic monoterpenoids, an increase in the Mulliken population around the phenolic carbon has been correlated with a decrease in insecticidal toxicity iastate.edu. Conversely, for a series of alicyclic monoterpenoids, an increase in electron accessibility was associated with increased toxicity iastate.eduresearchgate.net. These findings underscore the critical role of electronic density in the interaction of monoterpenoids with insect nerve targets.
Comparative SAR with Other p-Menthane Monoterpene Esters
One area where such comparisons are relevant is in insecticidal activity. A study that evaluated the insecticidal effects of various monoterpenoids against stored product insects provides a basis for comparison. The table below, adapted from this research, includes data for this compound and other related compounds.
| Compound | Contact Toxicity (LD50, µg/insect) vs. T. castaneum | Fumigant Toxicity (LC50, µL/L air) vs. T. castaneum | Contact Toxicity (LD50, µg/insect) vs. S. zeamais | Fumigant Toxicity (LC50, µL/L air) vs. S. zeamais |
|---|---|---|---|---|
| This compound | >85.5 | >35.2 | >263.0 | >92.9 |
| R-Carvone | 9.7 | 4.8 | 14.9 | 3.0 |
| Piperitone (B146419) oxide | 13.1 | 2.2 | 24.6 | 42.4 |
| R-Pulegone | 11.1 | 4.2 | 75.6 | 20.6 |
Data adapted from a study on the insecticidal activity of monoterpenoids against Sitophilus zeamais and Tribolium castaneum mdpi.com. The higher the LD50 and LC50 values, the lower the toxicity.
From this data, it is evident that under the tested conditions, this compound displayed lower insecticidal activity compared to other p-menthane monoterpenoids like R-carvone, piperitone oxide, and R-pulegone mdpi.com. This suggests that the presence of the acetate ester, in this specific structural configuration, may not be as conducive to potent insecticidal action as the ketone functionalities in the other tested compounds.
In other pharmacological contexts, such as spasmolytic activity, the influence of the acetate group may differ. For instance, one study suggested that the presence of an acetate group in the p-menthane skeleton had little effect on the spasmolytic activity of monoterpene esters.
The repellent properties of p-menthane derivatives have also been a subject of study. p-Menthane-3,8-diol (PMD) is a well-known insect repellent derived from lemon eucalyptus oil uni-regensburg.denih.gov. Comparing the repellent efficacy of this compound to that of PMD and other p-menthane esters would provide valuable insights into the structural requirements for repellency.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For monoterpenoids, including p-menthane esters like this compound, QSAR studies have been employed to predict their insecticidal and other biological activities, providing insights into their mechanisms of action. nih.govnih.gov
Several QSAR studies on monoterpenoids have highlighted the importance of various molecular descriptors in determining their insecticidal potency. These descriptors can be broadly categorized into electronic, hydrophobic, and steric/topological parameters.
Key Descriptors in Monoterpenoid QSAR Models:
| Descriptor Category | Specific Descriptors | Relevance to Biological Activity |
| Electronic | Mulliken populations, Electrotopological state (E-State) descriptors | These descriptors relate to the electron distribution within the molecule and are crucial for the interaction with biological targets, such as receptors or enzymes. For instance, they can influence the electrostatic interactions with the active site of a target protein like the GABA receptor. nih.goviastate.eduresearchgate.net |
| Hydrophobic | Log P (octanol-water partition coefficient) | This descriptor is a measure of the compound's lipophilicity, which affects its ability to cross biological membranes, such as the insect cuticle or cell membranes, to reach its target site. nih.gov |
| Steric/Topological | GETAWAY (GEometry, Topology and Atomic Weights AssemblY) descriptors, Balaban index | These descriptors provide information about the three-dimensional shape, size, and branching of the molecule. They are important for the "fit" of the molecule into the binding pocket of a receptor or enzyme. nih.govconicet.gov.ar |
Two primary QSAR models have been developed for insecticidal monoterpenoids: one for aromatic monoterpenoids and another for alicyclic (non-aromatic cyclic) monoterpenoids iastate.eduresearchgate.net. As an alicyclic monoterpenoid, this compound would be best described by the latter model. In this model for alicyclic monoterpenoids, a key finding was that increased electron accessibility (a lower energy state for electrons) was correlated with higher insecticidal toxicity iastate.eduresearchgate.net. This suggests that the electronic properties of the cyclohexane ring and its substituents in this compound are critical for its activity.
Furthermore, QSAR models for the binding of p-menthane analogs to the housefly GABA receptor have identified Mulliken charges on certain carbon atoms, the log P value, and the total energy of the molecule as significant parameters nih.gov. These findings suggest that the electronic properties, hydrophobicity, and stability of the monoterpenoid molecule are strongly involved in its binding affinity to this important insecticidal target nih.gov.
Occurrence, Biosynthesis, and Ecological Roles of Isopulegyl Acetate
Natural Occurrence in Essential Oils and Plant Extracts
Isopulegyl acetate (B1210297) has been detected in a diverse range of botanical sources. The concentration and composition of this compound can vary depending on the plant species, geographical origin, and the specific part of the plant utilized for extraction.
Buchu oil, derived from the leaves of Agathosma betulina and Agathosma crenulata, has been reported to contain isopulegyl acetate. researchgate.netlookchem.comresearchgate.net This essential oil is valued for its minty and berry-like fragrance, and this compound is one of the compounds contributing to its distinctive scent. tandfonline.com
The occurrence of this compound extends to a variety of other aromatic plants:
Eryngium : this compound has been identified in the essential oils of plants belonging to the Eryngium genus. researchgate.net
Artemisia : Specifically, this compound has been listed as one of the major components in the essential oil of Artemisia nilagirica. zhishangchem.comnaturalproducts.net
Laurus nobilis : The essential oil of bay laurel (Laurus nobilis) has been found to contain neo-iso-isopulegyl acetate, a related isomer. nottingham.ac.uk
Juniperus oxycedrus : this compound has been detected as a constituent in the essential oil obtained from prickly juniper (Juniperus oxycedrus). inchem.org
The following table provides a summary of the reported presence of this compound and its isomers in these aromatic plants.
| Plant Species | Compound Detected | Reference(s) |
| Eryngium spp. | This compound | researchgate.net |
| Artemisia nilagirica | This compound | zhishangchem.comnaturalproducts.net |
| Laurus nobilis | neo-iso-Isopulegyl acetate | nottingham.ac.uk |
| Juniperus oxycedrus | This compound | inchem.org |
This compound has been identified as a volatile flavor compound in both black and green tea. In black tea, the relative content of this compound, along with other esters, has been observed to increase during the withering process. In green tea infusions, this compound is recognized for its fresh, green-minty, and sweet fruity odor.
Recent metabolomic studies have identified this compound as one of the volatile compounds present in cigar tobacco leaves. Its presence contributes to the complex aroma profile of tobacco products.
Biosynthetic Pathways of this compound
The biosynthesis of this compound in plants involves the esterification of the monoterpenoid alcohol, isopulegol (B1217435). Isopulegol itself is a key intermediate in the biosynthesis of other monoterpenoids.
The formation of this compound occurs through the reaction of isopulegol with an acetyl donor, a process catalyzed by specific enzymes within the plant. While the precise enzymatic mechanisms are not fully elucidated for all plant species, the general pathway involves the acetylation of the hydroxyl group of isopulegol.
Isopulegol is derived from the cyclization of citronellal (B1669106). In chemical synthesis, this compound can be produced by the prolonged heating of citronellal with acetic anhydride (B1165640). lookchem.comresearchgate.netzhishangchem.com In biological systems, this compound is metabolically linked to isopulegol and isopulegone (B1219328). It is expected that this compound can be hydrolyzed back to isopulegol and acetic acid.
The general biosynthetic relationship can be summarized as follows:
Citronellal → Isopulegol → this compound
This pathway highlights the role of isopulegol as the direct precursor to this compound. The conversion is a critical step in the diversification of monoterpenoids within the essential oils of various plants.
Precursor Compounds (e.g., Citronellal, Isopulegol)
The biosynthesis of this compound involves key precursor molecules, primarily the monoterpenoids citronellal and isopulegol. These compounds are part of the complex metabolic pathways in plants that produce a diverse array of secondary metabolites.
Citronellal: This acyclic monoterpenoid aldehyde is a significant starting point for the synthesis of several p-menthane (B155814) monoterpenoids. nottingham.ac.uk In the chemical synthesis of this compound, citronellal is often heated with acetic anhydride, a process that leads to its cyclization and acetylation. chemicalbook.comchemicalbook.com This industrial preparation method mirrors the likely biosynthetic sequence in nature, where citronellal undergoes a cyclization to form an isopulegol isomer, which is then esterified. Citronellal is a major component of essential oils from plants like those in the Cymbopogon genus (e.g., citronella grass). researchgate.net
Isopulegol: This cyclic monoterpene alcohol is the direct precursor to this compound. zhishangchem.com Isopulegol exists as several stereoisomers, and it is naturally present in the essential oils of various plants, particularly those in the Lamiaceae family, such as peppermint. chemicalbook.comzhishangchem.com The formation of this compound occurs through the esterification of the hydroxyl group of isopulegol with an acetyl group. zhishangchem.cominchem.org In many plant species, isopulegol co-occurs with this compound, as well as with the related ketone, isopulegone. tandfonline.comuchile.cl Studies on the essential oil of Satureja gilliesii, for example, show significant concentrations of isopulegol (11.2%), isopulegone (13%), and this compound (25.3%), indicating a close biosynthetic relationship. tandfonline.comuchile.cl
The general pathway proceeds from the cyclization of citronellal to form isopulegol, which is then available for enzymatic conversion to this compound.
Table 1: Key Precursor Compounds for this compound
| Compound Name | Chemical Formula | Molar Mass (g/mol) | Role | Natural Occurrence (Examples) |
|---|---|---|---|---|
| Citronellal | C₁₀H₁₈O | 154.25 | Initial Precursor | Cymbopogon nardus (Citronella) researchgate.net |
| Isopulegol | C₁₀H₁₈O | 154.25 | Direct Precursor | Mentha species (Mint), Satureja gilliesii zhishangchem.comtandfonline.com |
Enzymatic Steps in Plant Biosynthesis
The conversion of isopulegol to this compound is an enzymatic process involving an acylation reaction. While the specific enzymes responsible for this transformation in vivo within many plants have not been fully characterized, the reaction is fundamentally an esterification catalyzed by an acetyltransferase.
Research using biocatalysts has shed light on this process. Lipases, a class of enzymes that can catalyze esterification reactions, have been shown to facilitate the acylation of isopulegol to produce this compound. researchgate.netresearchgate.net For instance, studies have demonstrated the lipase-mediated acetylation of isopulegol isomers. researchgate.net This enzymatic reaction involves the transfer of an acetyl group, typically from a donor molecule like acetyl-CoA in a biological context, to the hydroxyl group of isopulegol. researchgate.net
The mechanism can be summarized as follows:
Binding: The enzyme (an acetyltransferase) binds the two substrates: isopulegol and an acetyl group donor (e.g., acetyl-CoA).
Acyl Transfer: The acetyl group is transferred from the donor to the enzyme's active site, often forming a temporary acyl-enzyme intermediate.
Esterification: The hydroxyl group of the bound isopulegol attacks the acetyl-enzyme intermediate, leading to the formation of the ester bond and releasing this compound and the free enzyme.
This enzymatic step is crucial for creating the final acetate ester from its alcohol precursor. The reverse reaction, the hydrolysis of this compound back to isopulegol, can also occur, sometimes catalyzed by the same or similar enzymes under different conditions (e.g., in the presence of water). inchem.orgresearchgate.net
Ecological Significance and Role in Plant Interactions
This compound, as a component of plant essential oils, plays a role in the plant's interactions with its environment. These secondary metabolites are often not involved in primary growth and development but are critical for defense and communication.
Research has indicated that this compound possesses antimicrobial and insect-repellent properties. ontosight.airesearchgate.net These biological activities suggest a defensive function for the compound, helping to protect the plant from pathogenic microorganisms and herbivorous insects. The volatile nature of this compound allows it to act as an airborne repellent, deterring pests like moths and aphids from feeding or laying eggs on the plant. ontosight.aizhishangchem.com For example, synthesized this compound has shown effective antimicrobial activity against Staphylococcus aureus and antifungal activity against Candida albicans. researchgate.net
Furthermore, the concentration of this compound in a plant can be influenced by environmental stressors. A study on Vitex agnus-castus (chaste tree) found that this compound was present in the seeds and its concentration could be affected by the interplay of shade and drought conditions. researchgate.net This suggests that the production of this compound may be part of the plant's adaptive response to abiotic stress, potentially enhancing its resilience. The compound is a notable constituent in various species of the Lamiaceae family, such as Mentha longifolia, which are known for their chemical defenses. researchgate.net
Catalytic Approaches in Isopulegyl Acetate Production
Heterogeneous Catalysis in Cyclization-Acetylation
Heterogeneous catalysts are a cornerstone in the industrial synthesis of isopulegyl acetate (B1210297) due to their ease of separation from the reaction mixture and potential for recyclability. psu.eduresearchgate.net Among these, modified zeolites have garnered considerable attention for their performance in the one-pot transformation of citronellal (B1669106). psu.edu
Metal-Impregnated Zeolites (e.g., Ni-Co, Fe³⁺, Zn²⁺-Natural Zeolites)
Research has demonstrated the efficacy of metal-impregnated zeolites in catalyzing the acetylation of citronellal with acetic anhydride (B1165640). researchgate.net These catalysts typically consist of a zeolite framework, which can be natural or synthetic, that has been modified to incorporate various metal ions. These metals act as the active sites for the reaction. researchgate.netresearchgate.net
Indonesian natural zeolite, primarily composed of mordenite-type zeolite, has been successfully modified with Fe³⁺ and Zn²⁺ ions for the direct cyclization-acetylation of (R)-(+)-citronellal. psu.eduresearchgate.net In these reactions, the main products are isopulegyl acetate (IPA) and its stereoisomer, neo-isopulegyl acetate (NIPA). psu.eduresearchgate.net Studies have shown that the Fe³⁺-modified natural zeolite (Fe³⁺-Za) exhibits the highest activity in producing both IPA and NIPA. psu.eduresearchgate.net However, the stereoselectivity of the Fe³⁺-Za catalyst is slightly lower than that of the Zn²⁺-modified counterpart (Zn²⁺-Za). psu.eduresearchgate.net
Another approach involves the use of Ni-Co metal-impregnated hierarchical zeolites. researchgate.netuad.ac.id These catalysts are designed to enhance the accessibility of the active sites within the zeolite pores. researchgate.net The modification of natural zeolites to create a hierarchical pore structure aims to improve catalytic properties by allowing the reaction to occur not just on the surface but also within the catalyst's internal structure. researchgate.net
The choice of metal and the zeolite support significantly impacts the catalyst's performance. For instance, the impregnation of ZnBr₂ on β-zeolite has been explored, creating a bifunctional catalyst. ui.ac.id The addition of Ni to this system (Ni/ZnBr₂/β-zeolite) introduces hydrogenation capabilities, allowing for a one-pot transformation of citronellal to isopulegols and subsequently to menthols. ui.ac.id
Table 1: Performance of Various Metal-Impregnated Zeolite Catalysts in Citronellal Cyclization-Acetylation
| Catalyst | Reactant | Main Products | Key Findings | Reference |
|---|---|---|---|---|
| Fe³⁺-Natural Zeolite (Fe³⁺-Za) | (R)-(+)-Citronellal | This compound (IPA), Neo-isopulegyl acetate (NIPA) | Highest activity for IPA and NIPA production. psu.eduresearchgate.net | psu.eduresearchgate.net |
| Zn²⁺-Natural Zeolite (Zn²⁺-Za) | (R)-(+)-Citronellal | This compound (IPA), Neo-isopulegyl acetate (NIPA) | Higher stereoselectivity compared to Fe³⁺-Za. psu.eduresearchgate.net | psu.eduresearchgate.net |
| Ni-Co Metal Impregnated Hierarchical Zeolite | Citronellal | This compound | Functions as a heterogeneous catalyst for citronellal acetylation. researchgate.net | researchgate.net |
| Ni/ZnBr₂/β-Zeolite | (R)-(+)-Citronellal | Isopulegols, Menthols | Bifunctional catalyst for one-pot cyclization and hydrogenation. ui.ac.id | ui.ac.id |
Surface and Porous Properties of Catalysts
The surface and porous characteristics of zeolite catalysts are critical to their function. researchgate.net The specific surface area, total pore volume, and pore size distribution directly influence the accessibility of active sites to reactant molecules and the diffusion of products. psu.edumdpi.com
Nitrogen adsorption experiments are commonly used to study these properties. psu.edu For instance, the specific surface area (SBET) is determined using the BET adsorption isotherm, while the total pore volume is estimated from the maximum adsorption at a relative pressure of 1.0. psu.edu The t-plot method can be employed to further characterize the porous nature of these materials. psu.edu
The modification of zeolites, such as through desilication, can transform them into hierarchical structures with both micropores and mesopores. mdpi.com This alteration can improve mass transfer and molecular diffusion rates, leading to enhanced catalytic activity and selectivity. mdpi.com Standard zeolites often have micropores (< 2 nm), which can limit reactions to the catalyst surface and may lead to coking, thus reducing the catalyst's lifespan. researchgate.net Creating larger pores allows the reaction to proceed within the zeolite's internal structure. researchgate.net
Characterization techniques such as X-Ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) are used to analyze the morphology and structure of these modified zeolites, confirming their enhanced function as heterogeneous catalysts. researchgate.netuad.ac.id
Lewis Acidity and Cation Distribution on Catalyst Surface
The catalytic activity and stereoselectivity in the cyclization-acetylation of citronellal are heavily dependent on the Lewis acidity and the distribution of cations on the catalyst surface. bcrec.id Lewis acid sites play a crucial role in the reaction mechanism. researchgate.net
It is proposed that Lewis acidity is instrumental in the formation of an acetyl ionic species from acetic anhydride, which is a key step in the acylation process. psu.eduresearchgate.netresearchgate.net The reaction is thought to proceed via the generation of an acyl cation through the interaction of the acetylating agent with the metal cation on the zeolite (e.g., Zn²⁺-Za). researchgate.net This acyl cation-catalyst complex then reacts with the adsorbed citronellal in what is believed to be the rate-determining step. researchgate.net
The strength and concentration of acid sites are important factors. Modified natural zeolites generally exhibit improved acidity compared to their unmodified counterparts. psu.edu The exchange of protons (H⁺) with metal ions like Fe³⁺ and Zn²⁺ leads to an increase in Lewis acid sites and a decrease in Brønsted acid sites. psu.edu The higher Lewis acidity of Fe³⁺ compared to Zn²⁺ contributes to the higher activity of Fe³⁺-Za catalysts. psu.edu However, this can also impact stereoselectivity, with the more active Fe³⁺-Za showing lower stereoselectivity. psu.edubcrec.id
Homogeneous Catalysis Strategies
While heterogeneous catalysis offers significant advantages, homogeneous catalysts are also employed in the synthesis of this compound and related compounds. Traditional methods have utilized strong mineral acids like sulfuric acid or Lewis acids such as anhydrous aluminum chloride. kemdikbud.go.id
One notable homogeneous catalyst is aqueous zinc bromide (ZnBr₂), which is used in the Takasago process for the ene-cyclization of (+)-citronellal to (–)-isopulegol. kemdikbud.go.id However, a major drawback of such homogeneous catalysts is the difficulty in their separation and regeneration, leading to significant waste. kemdikbud.go.id
To bridge the gap between homogeneous and heterogeneous catalysis, strategies involving the immobilization of homogeneous catalysts on solid supports have been developed. For instance, ZnBr₂ has been loaded onto mesoporous silica (B1680970) to create a solid catalyst that retains the Lewis acidity of ZnBr₂ while offering the benefits of a heterogeneous system. sciencetechindonesia.com
The synthesis of this compound can also be achieved by the prolonged heating of citronellal with acetic anhydride, sometimes in the presence of sodium acetate, which acts as a homogeneous catalyst. chemicalbook.comlookchem.com Another approach involves the esterification of isopulegol (B1217435) with acetic acid using an esterification catalyst like sulfuric acid.
Catalyst Performance and Recyclability
A key advantage of heterogeneous catalysts is their potential for reuse, which is a critical factor for sustainable and economically viable industrial processes. psu.eduresearchgate.net The reusability of solid catalysts like modified zeolites has been evaluated in consecutive reaction cycles. psu.edu
Studies on Zn²⁺-Za have shown that after an initial reaction cycle, the catalyst can be recovered, rinsed, and reused. psu.edu While some deactivation may occur, indicated by a decrease in citronellal conversion in subsequent cycles, the selectivity of the recovered catalyst can sometimes be higher than that of the fresh catalyst. psu.edu This phenomenon might be attributed to a decrease in the concentration of active cations during the first cycle, which could lead to a reduction in the formation of side products. psu.edu
In other esterification reactions, such as the synthesis of isoamyl acetate using a cation-exchange resin catalyst, excellent reusability has been demonstrated. nih.gov The catalyst showed minimal change in conversion even after being recycled ten times, with SEM analysis confirming little to no wear on the resin. nih.gov Similarly, hot filtration tests in other catalytic systems have confirmed the heterogeneity of the reaction and the excellent reusability of the catalyst for multiple cycles. catalysis.hu
Future Research Directions and Emerging Applications
Development of Novel Synthetic Routes with Improved Selectivity
The conventional synthesis of isopulegyl acetate (B1210297) often involves the acetylation of citronellal (B1669106), which can result in a mixture of isomers. chemicalbook.com Future research is geared towards developing more selective and efficient synthetic methodologies.
Catalytic Systems: A key area of investigation is the use of novel catalysts to improve the stereoselectivity of the cyclization of citronellal to isopulegol (B1217435), a precursor to isopulegyl acetate. researchgate.net Research into heterogeneous catalysts, such as modified zeolites and zirconia-based materials, aims to enhance the yield of the desired isopulegol isomer, which subsequently leads to a more stereochemically pure this compound. researchgate.netresearchgate.net For instance, studies have shown that zirconium hydroxide (B78521) and phosphated zirconia exhibit good activity and selectivity in this cyclization. researchgate.net The development of catalysts that combine strong Lewis acidity with weak Brønsted acidity is a promising direction for achieving high selectivity. researchgate.net
Enzymatic and Biocatalytic Methods: The use of enzymes, particularly lipases, in the synthesis of this compound offers a green and highly selective alternative to traditional chemical methods. researchgate.net Lipase-catalyzed esterification or transesterification of isopulegol can produce enantiomerically pure this compound under mild reaction conditions. researchgate.net Future work will likely focus on screening for novel lipases with enhanced activity and stability, as well as optimizing reaction parameters to maximize yield and enantioselectivity. researchgate.net Immobilization of these enzymes on various supports is another strategy being explored to improve their reusability and operational stability. researchgate.net
Flow Chemistry and Process Intensification: The application of continuous flow chemistry presents an opportunity to improve the synthesis of this compound by offering better control over reaction parameters, leading to higher selectivity and yields. This approach can also enhance the safety and scalability of the production process.
Exploration of New Biological Activities and Therapeutic Potential
While this compound is known for its pleasant aroma, recent studies have begun to uncover its diverse biological activities, opening doors for new therapeutic applications. ontosight.ai
Antimicrobial and Antifungal Properties: Research has indicated that this compound possesses antimicrobial and antifungal properties. researchgate.net It has shown effectiveness against certain bacteria, such as Staphylococcus aureus, and fungi like Candida albicans. researchgate.net Further investigations are needed to elucidate the mechanisms of action and to evaluate its efficacy against a broader spectrum of pathogens, including antibiotic-resistant strains.
Insect Repellent and Insecticidal Activity: this compound has demonstrated potential as an insect repellent. ontosight.ai The development of biorational products, which involves modifying naturally derived compounds like this compound to enhance their bioactivity, is a growing field. iastate.edu Future research could focus on structure-activity relationship studies to design more potent and longer-lasting insect repellents.
Anti-inflammatory and Other Pharmacological Effects: The anti-inflammatory properties of related compounds, such as the aglycones of pseudopterosins which share structural similarities, suggest that this compound may also possess anti-inflammatory activity. gla.ac.uk Exploring its potential effects on inflammatory pathways and other pharmacological targets could lead to the development of new therapeutic agents.
Advanced Biotransformation Studies for Stereoselective Production
Biotransformation offers a powerful tool for the stereoselective synthesis of this compound, leveraging the inherent selectivity of enzymes.
Whole-Cell Biocatalysis: The use of whole microbial cells as biocatalysts for the conversion of isopulegol to this compound is a promising area. This approach can be more cost-effective than using isolated enzymes as it eliminates the need for enzyme purification. Screening for and engineering microorganisms with high conversion efficiency will be a key focus.
In-Silico Modeling and Enzyme Engineering: Computational tools can be employed to predict the interaction between isopulegol and various lipases, aiding in the selection of the most suitable enzyme for the desired transformation. researchgate.net Furthermore, protein engineering techniques can be used to modify the active site of lipases to enhance their stereoselectivity and catalytic efficiency for the synthesis of specific this compound isomers. researchgate.net
Metabolic Engineering: Genetically modifying microbial hosts to create efficient metabolic pathways for the de novo biosynthesis of this compound from simple carbon sources is a long-term goal. This would provide a sustainable and scalable production platform.
Comprehensive Environmental Fate and Degradation Research
As the use of this compound in various consumer products expands, understanding its environmental impact becomes crucial.
Biodegradation Pathways: Research is needed to identify the microorganisms and enzymatic pathways responsible for the degradation of this compound in different environmental compartments, such as soil and water. This knowledge is essential for assessing its persistence and potential for bioaccumulation.
Ecotoxicity Studies: Comprehensive ecotoxicological studies are required to evaluate the potential effects of this compound on non-target organisms, including aquatic life, soil microorganisms, and beneficial insects. This data will be vital for conducting thorough environmental risk assessments.
Development of Green Degradation Technologies: Investigating advanced oxidation processes or bioremediation strategies for the efficient removal of this compound from wastewater and the environment could provide sustainable solutions for mitigating any potential environmental contamination.
Integration of Omics Technologies for Pathway Elucidation
The application of "omics" technologies can provide a deeper understanding of the biological processes related to this compound.
Transcriptomics and Metabolomics: Integrated transcriptomic and metabolomic analyses can be used to study the changes in gene expression and metabolite profiles in plants that produce this compound, such as during the withering process of black tea. mdpi.comresearchgate.net This can help to elucidate the biosynthetic pathways and regulatory networks involved in its production. mdpi.comresearchgate.net
Proteomics: Proteomic studies can identify the specific enzymes involved in the biosynthesis and metabolism of this compound in various organisms. This information is valuable for both understanding its natural production and for engineering biological systems for its synthesis.
Bioinformatics and Systems Biology: The use of bioinformatics tools and systems biology approaches can help to analyze the large datasets generated by omics studies, leading to the construction of predictive models for the production and biological activity of this compound. rsc.org
Rational Design of this compound Derivatives for Enhanced Bioactivity
The chemical structure of this compound provides a scaffold for the rational design of new derivatives with improved biological activities. iastate.edu
Structure-Activity Relationship (SAR) Studies: By systematically modifying the functional groups of the this compound molecule and evaluating the biological activity of the resulting derivatives, researchers can establish clear structure-activity relationships. This knowledge is crucial for designing compounds with enhanced potency and selectivity.
Molecular Docking and Computational Chemistry: Molecular docking studies can be used to predict the binding affinity of this compound derivatives to specific biological targets, such as enzymes or receptors. rsc.org This computational approach can guide the synthesis of new compounds with a higher probability of desired biological effects.
Combinatorial Chemistry: The use of combinatorial chemistry techniques can accelerate the discovery of novel this compound derivatives by enabling the rapid synthesis and screening of large libraries of related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
